molecular formula C15H17NO4S2 B1228232 3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

Cat. No. B1228232
M. Wt: 339.4 g/mol
InChI Key: OYDNWIJXSOGFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

1. Enzyme Inhibition Studies

3,4-Dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been explored in enzyme inhibition studies. For instance, it has been found to be a high-affinity inhibitor of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism (Röver et al., 1997). Such inhibitors can be significant in understanding and potentially treating neurological disorders.

2. Antimicrobial and Antitubercular Properties

Some derivatives of benzenesulfonamide, including compounds structurally related to 3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide, have shown promising results in antimicrobial and antitubercular activities (Ghorab et al., 2017). This suggests potential applications in combating bacterial infections, including tuberculosis.

3. Anticancer Research

In the context of cancer research, certain benzenesulfonamide derivatives have demonstrated significant anticancer activities. This includes the inhibition of tumor growth and inducement of apoptosis in cancer cells, which is a critical mechanism in cancer treatment (Żołnowska et al., 2016). This finding opens avenues for developing new cancer therapies.

4. Investigation in Neurodegenerative Diseases

Compounds related to 3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide have been studied for their potential therapeutic effects in neurodegenerative diseases like Huntington's and Alzheimer's (Beconi et al., 2012). These studies contribute to understanding the pathophysiological roles of certain biochemical pathways in such diseases.

properties

Product Name

3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO4S2/c1-19-14-8-7-13(10-15(14)20-2)22(17,18)16-11-5-4-6-12(9-11)21-3/h4-10,16H,1-3H3

InChI Key

OYDNWIJXSOGFSN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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